Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride
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Overview
Description
Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride is a chemical compound with the molecular formula C10H22ClNO2. It is known for its unique structure, which includes a cyclohexyl group attached to an ammonium ion through a 2,2-dimethoxyethyl chain. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride typically involves the reaction of cyclohexylamine with 2,2-dimethoxyacetaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the desired ammonium chloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl(2,2-dimethoxyethyl)amine oxide, while reduction may produce cyclohexyl(2,2-dimethoxyethyl)amine .
Scientific Research Applications
Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the 2,2-dimethoxyethyl group.
2,2-Dimethoxyethylamine: Similar but lacks the cyclohexyl group.
Cyclohexyl(2,2-dimethoxyethyl)amine: Similar but without the chloride ion.
Uniqueness
Cyclohexyl(2,2-dimethoxyethyl)ammonium chloride is unique due to its combination of a cyclohexyl group, a 2,2-dimethoxyethyl chain, and an ammonium chloride moiety. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various research applications .
Properties
CAS No. |
97552-62-0 |
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Molecular Formula |
C10H21NO2.ClH C10H22ClNO2 |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-12-10(13-2)8-11-9-6-4-3-5-7-9;/h9-11H,3-8H2,1-2H3;1H |
InChI Key |
VAPIPGSCONDQCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC1CCCCC1)OC.Cl |
Origin of Product |
United States |
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